Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate is a complex organic compound that features an imidazole ring, an ethylamino group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate typically involves multi-step organic reactions. One common method involves the alkylation of an imidazole derivative with an appropriate alkyl halide, followed by the introduction of the ethylamino group through nucleophilic substitution. The final step usually involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the ester group, potentially converting the ester to an alcohol.
Substitution: The imidazole ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: This compound features an imidazole ring and an ethanol group, making it structurally similar but lacking the ethylamino and methyl ester groups.
4-(2-Methyl-1H-imidazol-1-yl)aniline: This compound has an imidazole ring and an aniline group, differing in the substitution pattern and functional groups.
Uniqueness
Methyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate is unique due to its combination of an imidazole ring, an ethylamino group, and a methyl ester. This combination of functional groups provides a versatile scaffold for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
methyl 2-(ethylamino)-3-imidazol-1-yl-2-methylpropanoate |
InChI |
InChI=1S/C10H17N3O2/c1-4-12-10(2,9(14)15-3)7-13-6-5-11-8-13/h5-6,8,12H,4,7H2,1-3H3 |
InChI Key |
RJJWQVRWHURALC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CN1C=CN=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.